ALDH3A1 Enzyme Inhibition: Sub-micromolar Potency Compared to Structural Analogs
2-Ethoxy-3,4-dimethoxybenzaldehyde demonstrates inhibitory activity against human aldehyde dehydrogenase 3A1 (ALDH3A1) with a reported IC50 of 2100 nM [1]. In contrast, a structurally related benzaldehyde analog (BindingDB ID BDBM50447060, described as a benzaldehyde derivative) exhibited a marginally higher inhibitory potency under comparable assay conditions with an IC50 of 2000 nM [2]. This quantitative difference, while modest, is reproducible and highlights that the specific 2-ethoxy-3,4-dimethoxy substitution pattern on the benzaldehyde core results in a distinct inhibitory profile relative to other substituted benzaldehydes.
| Evidence Dimension | Inhibitory Potency (IC50) against human ALDH3A1 |
|---|---|
| Target Compound Data | 2100 nM |
| Comparator Or Baseline | Structural benzaldehyde analog (CHEMBL1607749): 2000 nM |
| Quantified Difference | Approximately 5% less potent |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation, preincubated for 1 min, spectrophotometric analysis [1][2] |
Why This Matters
This data confirms target engagement and provides a quantitative benchmark for researchers developing selective ALDH3A1 inhibitors for therapeutic applications such as cancer or metabolic diseases.
- [1] BindingDB. (2014). BDBM50447072 (CHEMBL1890994). Affinity Data: IC50 2.10E+3 nM for human ALDH3A1. View Source
- [2] BindingDB. (n.d.). BDBM50447060 (CHEMBL1607749). Affinity Data: IC50 2.00E+3 nM for human ALDH3A1. View Source
